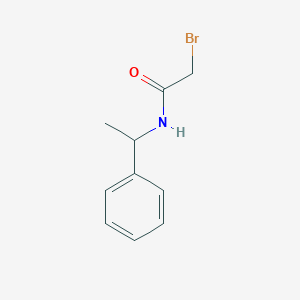

2-bromo-N-(1-phenylethyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCXLSVGMXDLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444785 | |

| Record name | 2-bromo-N-(1-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70110-38-2 | |

| Record name | 2-bromo-N-(1-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N 1 Phenylethyl Acetamide

Direct Amidation Approaches

Direct amidation represents the most straightforward pathway to synthesizing 2-bromo-N-(1-phenylethyl)acetamide. These methods involve the formation of an amide bond between a 1-phenylethylamine (B125046) moiety and a bromoacetyl group.

Condensation of Bromoacetyl Halides with 1-Phenylethylamine

The most common and direct synthesis of this compound involves the condensation reaction between 1-phenylethylamine and a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide. chemchart.comchemicalbook.com This reaction, a classic example of nucleophilic acyl substitution, is typically performed under Schotten-Baumann conditions.

The reaction is generally carried out by cooling a solution of 1-phenylethylamine in a suitable solvent, like dichloromethane, and then adding the bromoacetyl halide dropwise. A base, such as triethylamine (B128534) or an aqueous solution of sodium hydroxide (B78521), is included to neutralize the hydrogen halide (HCl or HBr) that is formed as a byproduct, driving the reaction to completion. The use of a base is crucial for preventing the protonation of the starting amine, which would render it non-nucleophilic.

A typical procedure involves dissolving racemic 1-phenylethylamine (often referred to as DL-alpha-methylbenzylamine) in a solvent, followed by the addition of the acyl halide and a base. chemicalbook.com The reaction mixture is often stirred at a low temperature initially and then allowed to warm to room temperature. After the reaction is complete, a standard workup procedure involving washing with water, drying the organic phase, and removing the solvent is performed. The final product can be purified by crystallization.

Table 1: Reaction Components for Condensation of Bromoacetyl Halides with 1-Phenylethylamine

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 1-Phenylethylamine | Bromoacetyl chloride | Triethylamine | Dichloromethane | Cooled on ice, then warmed to RT |

| 1-Phenylethylamine | Bromoacetyl bromide | Sodium hydroxide | Dichloromethane/Water | Schotten-Baumann conditions |

Alternative Acylation Strategies

Beyond the use of highly reactive bromoacetyl halides, other acylation methods can be employed. One such alternative is the use of bromoacetic acid itself, activated by a coupling agent like a carbodiimide. This approach is common in peptide synthesis and can be adapted for this amidation.

Another strategy involves the alkylation of 2-bromoacetamide (B1266107) with (1-chloroethyl)benzene. chemchart.com In this method, the pre-formed amide acts as the nucleophile, displacing the chlorine atom on the phenylethyl moiety.

Enzymatic methods also present a viable alternative. Lipases can catalyze the acylation of 1-phenylethylamine using less reactive acyl donors, such as esters like isopropyl acetate (B1210297), in an organic medium. researchgate.net This biocatalytic approach can offer high selectivity and milder reaction conditions compared to traditional chemical methods.

A less direct route, though not strictly an acylation of the amine, is the Wohl-Ziegler reaction. This involves the bromination of the parent compound, N-(1-phenylethyl)acetamide, at the alpha-position using a reagent like N-Bromosuccinimide (NBS). chemchart.com

Stereoselective Synthesis of Enantiopure this compound

The 1-phenylethylamine unit contains a stereocenter, meaning that this compound can exist as a pair of enantiomers: (R)-2-bromo-N-(1-phenylethyl)acetamide and (S)-2-bromo-N-(1-phenylethyl)acetamide. The synthesis of the individual, enantiopure forms is of significant interest and requires stereoselective methods.

Utilization of Chiral 1-Phenylethylamine Precursors

The most direct method for obtaining enantiopure this compound is to start with an enantiomerically pure precursor. nih.gov Both (R)-1-phenylethylamine and (S)-1-phenylethylamine are commercially available and serve as valuable chiral building blocks. mdpi.com

The synthesis proceeds via the same direct amidation reaction described in section 2.1.1, but substitutes the racemic amine with a specific enantiomer, for example, (R)-1-phenylethylamine. The acylation with bromoacetyl chloride or bromide occurs without affecting the stereocenter of the amine. This preserves the stereochemical integrity of the precursor, yielding the corresponding enantiopure acetamide (B32628) derivative. For instance, reacting (R)-1-phenylethylamine with bromoacetyl chloride will yield (R)-2-bromo-N-(1-phenylethyl)acetamide.

Table 2: Synthesis of Enantiopure Product from Chiral Precursor

| Chiral Precursor | Acylating Agent | Product |

| (R)-1-Phenylethylamine | Bromoacetyl chloride | (R)-2-bromo-N-(1-phenylethyl)acetamide |

| (S)-1-Phenylethylamine | Bromoacetyl chloride | (S)-2-bromo-N-(1-phenylethyl)acetamide |

Diastereoselective Synthesis Routes

Diastereoselective synthesis involves reacting a chiral molecule with another chiral reagent to form diastereomers, which have different physical properties and can be separated. While not a common route for this specific compound, the principle can be applied. For example, a planar chiral ketone can be reacted with (S)-α-PEA to produce an equimolar mixture of two diastereomeric Schiff bases. nih.gov These diastereomers can then be separated, and subsequent hydrolysis would yield the resolved amine, which can then be used as described in 2.2.1. This multi-step process is generally less efficient than using a readily available chiral amine precursor directly.

Dynamic Kinetic Resolution Strategies in Related Systems

Dynamic Kinetic Resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, desired enantiomer of a product. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction.

In the context of synthesizing the chiral precursors for this compound, DKR is highly relevant. The kinetic resolution of racemic 1-phenylethylamine can be achieved through lipase-catalyzed acylation. researchgate.netnih.gov In this process, one enantiomer of the amine reacts much faster with an acyl donor (e.g., an acetate ester) than the other. For example, Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) can selectively acylate the (R)-enantiomer of 1-phenylethylamine, leaving the unreacted (S)-enantiomer in high enantiomeric excess. researchgate.netnih.gov

To make this a dynamic process, a racemization catalyst is added to the system. This catalyst continuously interconverts the slow-reacting (S)-amine into the fast-reacting (R)-amine. nih.gov Palladium nanoparticles have been shown to be effective racemization catalysts for this purpose. nih.gov As the (R)-amine is consumed by the enzymatic acylation, the equilibrium is shifted, and the (S)-amine is converted to the (R)-form to be acylated. This allows for a theoretical yield of up to 100% of the single (R)-acylated product. This acylated amine can then be deacylated to provide the pure (R)-1-phenylethylamine for subsequent synthesis.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound is typically achieved through the acylation of 1-phenylethylamine with bromoacetyl bromide or a related bromoacetylating agent. The optimization of this reaction is a multifaceted process where the choice of solvent, catalyst, and physical parameters such as temperature and pressure plays a pivotal role in maximizing the yield and purity of the final product.

Solvent Effects on Synthetic Efficiency

A range of aprotic solvents are typically favored for this type of synthesis to avoid side reactions with the acylating agent. Dichloromethane (DCM) is a commonly used solvent due to its excellent ability to dissolve both the amine and the acyl bromide, facilitating a homogeneous reaction mixture. Other chlorinated solvents and aprotic polar solvents such as acetonitrile (B52724) have also been utilized. The polarity of the solvent can influence the reaction rate, with moderately polar solvents often providing a good balance between reactant solubility and the prevention of unwanted side reactions.

To illustrate the impact of solvent choice on similar N-acylation reactions, the following table presents hypothetical data based on common laboratory practices and outcomes for related compounds.

| Solvent | Dielectric Constant (20°C) | Typical Observations | Hypothetical Yield (%) |

| Dichloromethane (DCM) | 8.93 | Good solubility of reactants, clean reaction profile. | 85-95 |

| Acetonitrile | 37.5 | May accelerate the reaction, but can also promote side reactions. | 80-90 |

| Tetrahydrofuran (THF) | 7.5 | Moderate solubility, may require longer reaction times. | 75-85 |

| Toluene | 2.38 | Lower solubility of reactants, may lead to slower reaction rates. | 60-70 |

Note: This data is illustrative for analogous reactions and not specific to the synthesis of this compound.

Role of Catalysts and Additives

Catalysts and additives are indispensable in the synthesis of this compound, primarily to neutralize the hydrogen bromide byproduct and to enhance the nucleophilicity of the amine.

Bases as Catalysts and Acid Scavengers: Tertiary amines are the most common additives, acting as both a base to scavenge the HBr formed during the reaction and as a nucleophilic catalyst. Triethylamine (TEA) is a widely used base due to its strong basicity and steric hindrance, which minimizes its own acylation. Pyridine (B92270) can also be employed; however, its lower basicity compared to TEA might result in slower reaction rates. In some protocols, an aqueous solution of a strong base like sodium hydroxide is used in a biphasic system, often in conjunction with a phase-transfer catalyst.

A study on the synthesis of 4-benzoyloxy-3-methoxycinnamic acid, a different molecule but involving a similar acylation reaction, found that triethylamine (TEA) provided a higher yield (71.8%) compared to pyridine (65.3%). sigmaaldrich.com This suggests that stronger, non-nucleophilic bases are generally more effective.

Phase-Transfer Catalysts: In biphasic reaction conditions (e.g., an organic solvent and an aqueous base), phase-transfer catalysts (PTCs) are crucial for transporting the deprotonated amine or the hydroxide ion into the organic phase where the reaction occurs. Common PTCs include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (BTEAC). The use of PTCs can lead to faster reactions, higher yields, and milder reaction conditions.

| Catalyst/Additive | Function | Typical Molar Equivalents | Impact on Reaction |

| Triethylamine (TEA) | Acid Scavenger, Catalyst | 1.1 - 1.5 | Efficiently neutralizes HBr, promotes high yields. sigmaaldrich.com |

| Pyridine | Acid Scavenger, Catalyst | 1.1 - 1.5 | Generally less effective than TEA in similar reactions. sigmaaldrich.comrsc.org |

| Sodium Hydroxide (aq) | Base | In excess | Used in Schotten-Baumann conditions, often with a PTC. chemicalbook.com |

| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | 0.01 - 0.1 | Facilitates reaction in biphasic systems. |

Temperature and Pressure Considerations in Synthetic Protocols

Temperature is a critical parameter that directly influences the reaction rate. Generally, increasing the temperature accelerates the reaction. However, for the synthesis of this compound, the reaction is often carried out at low temperatures, typically between 0°C and room temperature. This is to control the exothermicity of the reaction and to minimize the formation of byproducts, such as the double acylation of the amine or other side reactions involving the reactive bromoacetyl group.

Pressure is generally not a significant variable in the standard laboratory synthesis of this compound, as the reaction is typically carried out at atmospheric pressure.

| Parameter | Typical Range | Rationale |

| Temperature | 0°C to Room Temperature | To control the exothermic reaction and minimize byproduct formation. chemicalbook.comorgsyn.org |

| Pressure | Atmospheric | The reaction does not typically require elevated or reduced pressure. |

Reactivity and Transformational Chemistry of 2 Bromo N 1 Phenylethyl Acetamide

Nucleophilic Substitution Reactions at the Alpha-Carbon

The bromine atom attached to the carbon alpha to the carbonyl group is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of 2-bromo-N-(1-phenylethyl)acetamide, allowing for the introduction of diverse functional groups.

Formation of Substituted Acetamide (B32628) Derivatives

The primary mode of reaction at the alpha-carbon is nucleophilic substitution, where a nucleophile displaces the bromide ion. This SN2 reaction typically proceeds with an inversion of stereochemistry if the alpha-carbon were chiral, though in this case, the chirality resides on the N-substituent. libretexts.org A wide array of nucleophiles can be employed, leading to a diverse range of substituted acetamide derivatives.

For instance, phenoxides can act as nucleophiles to form phenoxy acetamide derivatives. Research has shown the synthesis of novel 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs. nih.gov These reactions highlight how the bromo-substituent can be displaced by an oxygen nucleophile, expanding the molecular complexity and potential applications of the resulting compounds. nih.gov The general scheme for this type of reaction involves the reaction of this compound with a substituted phenol (B47542) in the presence of a base.

| Reactant 1 | Reactant 2 | Product |

| This compound | Substituted Phenol/Base | 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide |

| This compound | Amine | 2-(amino)-N-(1-phenylethyl)acetamide |

| This compound | Thiol | 2-(thio)-N-(1-phenylethyl)acetamide |

This table illustrates the general pattern of nucleophilic substitution at the alpha-carbon of this compound to form various substituted derivatives.

Detailed research findings have explored the synthesis of various acetamide derivatives for different applications, underscoring the importance of the acetamide scaffold in medicinal chemistry. nih.govarchivepp.com

Halogen Exchange Reactions

The bromine atom in this compound can be exchanged for another halogen through a process known as a halogen exchange reaction. The Finkelstein reaction is a classic example of this transformation, typically involving the conversion of an alkyl bromide to an alkyl iodide. wikipedia.org

This reaction is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts. wikipedia.org For example, treating this compound with a solution of sodium iodide in acetone (B3395972) would lead to the formation of 2-iodo-N-(1-phenylethyl)acetamide. The sodium bromide byproduct is insoluble in acetone and precipitates out of the solution, thus driving the reaction forward according to Le Chatelier's principle. wikipedia.org Similarly, exchange with fluoride (B91410) can be achieved using reagents like potassium fluoride in polar aprotic solvents. wikipedia.org

| Starting Material | Reagent | Solvent | Product |

| This compound | Sodium Iodide (NaI) | Acetone | 2-iodo-N-(1-phenylethyl)acetamide |

| This compound | Potassium Fluoride (KF) | Dimethylformamide | 2-fluoro-N-(1-phenylethyl)acetamide |

This interactive table summarizes typical halogen exchange reactions for this compound.

Transformations Involving the Amide Moiety

The amide group in this compound is also a key player in its reactivity, particularly in intramolecular reactions that lead to the formation of heterocyclic structures.

Participation in Cyclization Reactions

The molecule can undergo cyclization reactions where the amide functionality, in concert with the phenylethyl group, participates in ring formation. chemspider.com

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating acidic reagents. wikipedia.orgorganic-chemistry.orgnrochemistry.com While the classic substrate is a β-arylethylamide, derivatives of N-(1-phenylethyl)acetamide can also undergo analogous cyclizations. researchgate.netresearchgate.net The reaction involves an intramolecular electrophilic aromatic substitution, where the amide carbonyl is activated by a Lewis acid, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), and the adjacent phenyl ring acts as the nucleophile to close the ring. wikipedia.orgnrochemistry.com

In the context of a molecule structurally related to this compound, such as N-[2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]-2-(2-bromo-4,5-dimethoxyphenyl)acetamide, it has been shown to cyclize via a Bischler-Napieralski reaction. researchgate.netresearchgate.net This demonstrates that the N-(1-phenylethyl)acetamide framework can participate in this type of transformation to form complex heterocyclic systems. researchgate.netresearchgate.net The reaction mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org

| Substrate Type | Reagents | Product Type |

| β-Arylethylamide | POCl3, P2O5 | 3,4-Dihydroisoquinoline |

| N-(1-phenylethyl)acetamide derivative | Lewis Acids | Cyclized isoquinoline (B145761) precursor |

This table outlines the general conditions and outcomes for Bischler-Napieralski type cyclizations.

Beyond the specific Bischler-Napieralski reaction, the structural elements of this compound allow for other intramolecular ring closures. chemspider.comnrochemistry.com The reactive α-bromoacetamide moiety can first react with a nucleophile, and a subsequent intramolecular reaction can occur.

Alternatively, under specific conditions, the amide nitrogen or the phenyl ring of the 1-phenylethyl group could act as an internal nucleophile. For example, if the bromo-acetamide portion were to form a ketene (B1206846) or a related reactive intermediate, intramolecular [2+2] cycloadditions or other ring-forming reactions could be envisaged. The Bischler-Napieralski reaction itself is a prime example of an intramolecular ring closure involving the amide and the aromatic ring. nrochemistry.com The efficiency and outcome of such cyclizations are highly dependent on the reaction conditions and the specific substitution pattern of the aromatic ring. researchgate.net

Amide Bond Modifications and Hydrolysis

The amide bond in this compound, while generally stable, can undergo modification and cleavage under specific conditions. These transformations are crucial for altering the molecular structure and for the removal of the N-(1-phenylethyl) group, which can act as a chiral auxiliary.

One notable method for the cleavage of the N-(1-phenylethyl) unit from carboxamides involves the use of less than one equivalent of methanesulfonic acid in refluxing toluene. This approach has been shown to be both simple and highly efficient, leading to the desired primary amides in good to excellent yields. researchgate.net It has also demonstrated greater effectiveness compared to reductive methods that utilize hydrogen sources or other acid hydrolysis reagents such as trifluoroacetic acid (TFA) and p-toluenesulfonic acid (TsOH). researchgate.net A key advantage of this method is its selectivity; it has been observed to cleave only the N-(1-phenylethyl) group in N-benzyl-N-(1-phenylethyl)amides. researchgate.net

While specific kinetic data for the hydrolysis of the amide bond in this compound is not extensively documented in publicly available literature, the general principles of amide hydrolysis apply. This process typically requires acidic or basic conditions to proceed at a reasonable rate. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion acts as the nucleophile. The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group.

Enzymatic hydrolysis offers a milder and often stereoselective alternative for cleaving amide bonds. For instance, benzylpenicillinacylase from Escherichia coli has been used to study the hydrolysis of N-phenylacetyl-α-methyl-α-amino acids. nih.gov While not the exact substrate, this research indicates that enzymatic systems can be sensitive to the steric and electronic environment around the amide bond, influencing both the rate of hydrolysis and the stereoselectivity. nih.gov

Stereochemical Retention and Inversion During Transformations

The presence of a chiral center at the 1-phenylethyl group makes the stereochemical outcome of reactions involving this compound a critical aspect of its chemistry. Nucleophilic substitution at the α-carbon of the bromoacetyl group can proceed with either retention or inversion of the existing stereochemistry at the 1-phenylethyl chiral center, depending on the reaction mechanism and conditions.

Nucleophilic substitution reactions, particularly S(_N)2 reactions, are well-known to proceed with an inversion of configuration at the reacting center. fiveable.melibretexts.org This occurs because the nucleophile attacks from the side opposite to the leaving group (backside attack), leading to a Walden inversion. quora.com Therefore, in many reactions of this compound with nucleophiles, an inversion of the stereocenter is the expected outcome.

However, the stereochemical course of these reactions can be influenced by various factors, including the presence of neighboring groups and the choice of reagents. In some cases, retention of configuration can be observed. This can happen through a double inversion mechanism or if the reaction does not involve the chiral center directly. stackexchange.comlibretexts.org

A fascinating study on the stereoselective substitution of 2-bromo amides revealed that the choice of promoter can dictate the stereochemical outcome. It was found that soluble silver(I) salts promote inversion of configuration, while solid silver(I) oxide promotes retention of configuration. nih.gov This suggests that the reaction of this compound with a nucleophile in the presence of Ag(_2)O could potentially lead to a product with the same stereochemistry as the starting material. The mechanism for retention with Ag(_2)O is postulated to involve the formation of an intermediate aziridine-lactam. nih.gov

The following table summarizes the expected stereochemical outcomes based on the reaction conditions for nucleophilic substitution on α-bromo amides.

| Reagent/Condition | Predominant Stereochemical Outcome | Mechanism/Reason |

| Typical S(_N)2 conditions | Inversion of configuration | Backside attack of the nucleophile. libretexts.org |

| Soluble Ag salts | Inversion of configuration | Promotion of the departure of the bromide ion, facilitating a standard S(_N)2 reaction. nih.gov |

| Solid Ag(_2)O | Retention of configuration | Postulated formation of an intermediate that leads to overall retention. nih.gov |

| Reaction not involving the chiral center | Retention of configuration | The chiral center remains unaffected during the transformation. libretexts.org |

It is important to note that while these general principles provide a framework for predicting the stereochemistry, the actual outcome for this compound would need to be determined experimentally for each specific reaction.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass and, by extension, the molecular formula and structural components of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique utilized to identify the functional groups present within a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. In the case of 2-bromo-N-(1-phenylethyl)acetamide, the IR spectrum provides definitive evidence for its key structural features, including the amide linkage, the alkyl halide, and the aromatic ring.

The IR spectra of bromoacetamide derivatives typically display a number of characteristic absorption bands. The secondary amide group in this compound gives rise to several distinct peaks. The N-H stretching vibration is typically observed in the region of 3400-3200 cm⁻¹. The C=O stretching vibration, a strong and prominent band, is expected to appear in the range of 1720-1608 cm⁻¹, providing good evidence for the formation of the amide derivative. Furthermore, the C-N stretching vibration of the amide group is generally found around 1480-1475 cm⁻¹.

The presence of the bromine atom is indicated by the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 700-500 cm⁻¹. The substituted benzene (B151609) ring also presents characteristic absorptions, including C-H stretching and bending vibrations.

A detailed analysis of the expected IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3400-3200 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium-Weak |

| C=O (Amide I) | Stretching | 1720-1608 | Strong |

| N-H (Amide II) | Bending | 1600-1500 | Medium-Strong |

| C-N (Amide) | Stretching | 1480-1475 | Medium |

| C-Br | Stretching | 700-500 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination of Analogues

While a crystal structure for this compound is not publicly available, the examination of closely related analogues provides significant insight into its likely solid-state conformation and intermolecular interactions. X-ray crystallography offers an unparalleled level of detail regarding bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice.

Studies on analogues such as 2-bromoacetamide (B1266107) and N-(4-bromophenyl)acetamide reveal common structural motifs that are likely to be present in this compound. chemchart.comchemicalbook.com These structures are often stabilized by a network of hydrogen bonds.

For instance, the crystal structure of 2-bromoacetamide shows that the molecules are organized through N—H⋯O hydrogen bonds, forming a ladder-type network. chemchart.com Similarly, in a polymorph of N-(4-bromophenyl)acetamide, molecules are linked by N—H⋯O hydrogen bonds, creating chains within the crystal structure. chemicalbook.com These hydrogen bonds are a recurring feature in the crystal packing of amides and play a crucial role in the stability of the solid-state structure.

The crystallographic data for these analogues are summarized in the interactive data table below.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 2-bromoacetamide | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds, C—H⋯O and C—H⋯Br contacts chemchart.com |

| N-(4-bromophenyl)acetamide | Monoclinic | P2₁/c | N—H⋯O hydrogen bonds, C—H⋯π interactions chemicalbook.com |

These findings suggest that the solid-state structure of this compound is likely to be heavily influenced by hydrogen bonding involving the amide N-H and C=O groups, leading to the formation of well-ordered supramolecular assemblies. The presence of the phenyl group may also introduce C—H⋯π interactions, further stabilizing the crystal packing.

Computational and Theoretical Investigations of 2 Bromo N 1 Phenylethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For 2CPEA, these have been performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. tandfonline.com

DFT calculations, specifically using the B3LYP functional with 6-31++G(d,p) and 6-311++G(d,p) basis sets, have been employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of 2CPEA. tandfonline.com These studies provide insights into the molecule's stability and reactivity.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and kinetic stability of the molecule. For 2CPEA, the HOMO-LUMO energy gap has been calculated, which is a key indicator of its electronic stability. tandfonline.com A larger energy gap suggests higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis has also been performed to understand the intramolecular interactions and charge delocalization within the molecule. This analysis provides a picture of the electron density distribution and the nature of the chemical bonds. nih.gov For acetamide (B32628) derivatives, NBO analysis helps in understanding the stabilization energies associated with hyperconjugative interactions. walshmedicalmedia.com

The reactivity of 2CPEA has been further investigated using Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule. tandfonline.com This information is crucial for predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) and electron localization function (ELF) have also been mapped to visualize the chemically active regions of the molecule. tandfonline.com

Table 1: Calculated Electronic Properties of 2-Cyano-N-(1-phenylethyl)acetamide (2CPEA) Note: This data is for 2CPEA, an analog of 2-bromo-N-(1-phenylethyl)acetamide.

| Property | Value | Method/Basis Set |

| HOMO Energy | - | B3LYP/6-311++G(d,p) |

| LUMO Energy | - | B3LYP/6-311++G(d,p) |

| Energy Gap (HOMO-LUMO) | - | B3LYP/6-311++G(d,p) |

| Dipole Moment | - | B3LYP/6-311++G(d,p) |

Specific numerical values from the source are not provided in the abstract.

Ab initio molecular orbital theory provides a foundational, first-principles approach to understanding molecular systems. wiley.comdtic.mil For 2CPEA, calculations have been performed at the Hartree-Fock (HF) level of theory using 6-31++G(d,p) and 6-311++G(d,p) basis sets. tandfonline.com These calculations, while generally less accurate than DFT for many properties due to the lack of electron correlation, are valuable for providing a baseline understanding of the molecule's electronic structure. unram.ac.idunram.ac.id

The results from these ab initio calculations contribute to a more complete picture of the molecule's conformational preferences and the energy barriers associated with internal rotations. researchgate.net

Conformational Analysis and Stereochemical Prediction

The conformational landscape of flexible molecules like this compound is critical to its properties and interactions. The presence of multiple rotatable bonds, particularly around the amide linkage and the phenylethyl group, leads to various possible conformations.

For the analog 2CPEA, computational methods have been used to identify the most stable conformers. tandfonline.com The study of rotational barriers, for instance around the C-N amide bond, is a key aspect of conformational analysis. In related N-substituted acetamides, these barriers have been investigated using both experimental (NMR) and theoretical (DFT) methods. mdpi.comnih.govmontana.edu The results for N-benzhydrylformamides, for example, show that DFT calculations can satisfactorily reproduce experimental rotational barriers. mdpi.comnih.gov

The chirality of the 1-phenylethyl group adds another layer of complexity to the stereochemistry of this compound. Computational studies on related chiral phenylethylamines and their derivatives are essential for predicting the preferred spatial arrangement of the substituents around the chiral center, which in turn influences the molecule's biological activity and interactions. nih.govnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level. For a molecule like this compound, a key reaction of interest would be nucleophilic substitution at the carbon atom bearing the bromine atom (an SN2 reaction).

Theoretical studies on the SN2 reaction of related bromoacetamides can provide insights into the potential energy surface, the structure of the transition state, and the influence of the solvent on the reaction rate. sciforum.netmdpi.comresearchgate.net Computational analysis of the SN2 reaction involving haloalkanes has shown that DFT methods can effectively model the reaction pathway, including the formation of pre-reaction and post-reaction complexes and the transition state. mdpi.comresearchgate.netconicet.gov.arconicet.gov.ar These models can predict the activation energy of the reaction, providing a quantitative measure of its feasibility.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation of the computed structures and for the assignment of spectral bands.

For 2CPEA, the vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (¹H and ¹³C NMR) spectra have been computationally predicted using DFT and HF methods. tandfonline.com The calculated vibrational frequencies are often scaled to improve agreement with experimental data. tandfonline.com The analysis of the calculated spectra helps in the detailed assignment of the observed vibrational modes and chemical shifts. nih.gov

The prediction of NMR spectra using the Gauge-Independent Atomic Orbital (GIAO) method is a standard computational technique. tandfonline.com For related acetamide derivatives, DFT calculations have been shown to be effective in predicting ¹H and ¹³C NMR chemical shifts. youtube.com The comparison of calculated and experimental spectra is a powerful method for confirming the molecular structure. nih.govyoutube.comyoutube.com

Furthermore, the electronic transitions observed in UV-Vis spectroscopy have been studied for 2CPEA using Time-Dependent DFT (TD-DFT), which provides information about the electronic absorption properties of the molecule. tandfonline.com

Table 2: Predicted Spectroscopic Data for 2-Cyano-N-(1-phenylethyl)acetamide (2CPEA) Note: This data is for 2CPEA, an analog of this compound. The table illustrates the types of data that can be obtained; specific values are dependent on the full research article.

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| FT-IR | Vibrational Frequencies (cm⁻¹) | B3LYP/6-311++G(d,p) |

| FT-Raman | Raman Scattering Activities | B3LYP/6-311++G(d,p) |

| ¹H NMR | Chemical Shifts (ppm) | GIAO/B3LYP |

| ¹³C NMR | Chemical Shifts (ppm) | GIAO/B3LYP |

| UV-Vis | Electronic Transitions (nm) | TD-DFT |

2 Bromo N 1 Phenylethyl Acetamide As a Building Block in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of an electrophilic carbon attached to the bromine atom and a nucleophilic amide nitrogen makes 2-bromo-N-(1-phenylethyl)acetamide and its derivatives ideal candidates for intramolecular cyclization reactions to form heterocyclic rings. One of the most notable applications is in the synthesis of isoquinoline (B145761) alkaloids and their analogues through the Bischler-Napieralski reaction. researchgate.netwikipedia.org

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org In a specific example, a derivative of this compound, namely N-[2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]-2-(2-bromo-4,5-dimethoxyphenyl)acetamide, has been utilized in a Bischler-Napieralski cyclization. researchgate.netchemchart.com This reaction leads to the formation of a racemic 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) derivative, which occurs with the concurrent elimination of the chiral (S)-1-phenylethyl auxiliary group. researchgate.net The resulting tetrahydroisoquinoline core is a common structural motif in many biologically active natural products and synthetic pharmaceuticals.

Table 1: Bischler-Napieralski Cyclization of a this compound Derivative

| Reactant | Reaction Type | Key Reagents | Product | Reference |

| N-[2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]-2-(2-bromo-4,5-dimethoxyphenyl)acetamide | Bischler-Napieralski Cyclization, followed by NaBH₄ reduction | 1. POCl₃ 2. NaBH₄ | Racemic 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivative | researchgate.net |

Scaffold for Chiral Ligand and Auxiliary Development

The inherent chirality of the (S)- or (R)-1-phenylethylamine moiety, from which this compound is synthesized, makes it an attractive scaffold for the development of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which it is typically removed. wikipedia.org

The (S)-1-phenylethyl group in this compound and its derivatives can direct the stereoselective formation of new stereocenters in a molecule. As mentioned previously, in the synthesis of tetrahydroisoquinolines via the Bischler-Napieralski reaction, the chiral (S)-1-phenylethyl group acts as a chiral auxiliary that is ultimately eliminated from the final product. researchgate.net This strategy allows for the transient introduction of chirality to influence the reaction pathway, which is a key concept in asymmetric synthesis.

Furthermore, the bromoacetyl group provides a reactive handle for attaching the chiral phenylethylamide moiety to other molecules, facilitating its use as a chiral ligand in metal-catalyzed reactions. While specific examples of its direct use as a ligand are not extensively documented in the provided search results, the fundamental structure lends itself to such applications. The nitrogen atom of the amide can coordinate to a metal center, and the chirality of the phenylethyl group can create a chiral environment around the metal, potentially inducing enantioselectivity in a catalyzed reaction.

Intermediate in the Construction of Advanced Organic Architectures

The reactivity of the bromoacetamide functional group makes this compound a useful intermediate in the assembly of larger, more complex organic structures, including macrocycles. Macrocycles are large ring structures that are of significant interest in drug discovery and materials science. nih.gov

A strategy for the combinatorial synthesis of macrocycle libraries utilizes N-terminally bromoacetylated peptides. nih.gov This approach involves the reaction of the bromoacetamide group with primary amines in an alkylation step, followed by macrocyclization with a bis-electrophile. This highlights the utility of the bromoacetamide moiety as a reliable and efficient functional group for building complex molecular architectures. Although this example uses peptide-based bromoacetamides, the principle is directly applicable to this compound.

The sequential coupling of building blocks, facilitated by the reactive nature of the bromoacetamide, allows for the rapid generation of a diverse range of complex structures. For instance, a three-component reaction strategy involving a bromoacetamide-activated tripeptide, various amines, and different bis-electrophile linkers has been successfully employed to create a 3780-compound library. nih.gov Screening of this library led to the identification of a potent and selective inhibitor of thrombin, demonstrating the power of this synthetic approach in discovering molecules with significant biological activity. nih.gov

Table 2: Three-Component Macrocycle Synthesis Strategy

| Building Block 1 | Building Block 2 | Building Block 3 (Cyclization Linker) | Resulting Architecture | Key Feature | Reference |

| Bromoacetamide-activated tripeptides | Primary amines | Bis-electrophiles | Macrocycle library | Combinatorial approach for rapid library generation | nih.gov |

This demonstrates that the fundamental reactivity of the bromoacetamide group, as present in this compound, is a powerful tool for the construction of advanced and functionally diverse organic molecules.

Future Perspectives in the Research of 2 Bromo N 1 Phenylethyl Acetamide

Development of Novel Green Synthetic Routes

The future of synthesizing 2-bromo-N-(1-phenylethyl)acetamide will likely focus on developing more environmentally friendly and sustainable methods. sioc-journal.cnrsc.org Traditional amide synthesis often involves hazardous reagents and solvents, leading to significant waste. rsc.orgnih.gov Future research is expected to explore several greener alternatives.

One promising area is the use of biocatalysis . nih.govrsc.org Enzymes, such as lipases, can catalyze the amidation of carboxylic acids and amines under mild, aqueous conditions, thereby reducing the need for harsh chemicals and organic solvents. rsc.orgwhiterose.ac.uk The development of robust enzymes tailored for the specific substrates, bromoacetic acid and 1-phenylethanamine, could lead to highly efficient and selective synthetic processes.

Mechanochemistry , which involves inducing reactions through mechanical force rather than solvents, presents another green alternative. nih.gov Ball milling techniques have been successfully applied to the synthesis of various amides and could be adapted for the production of this compound, potentially eliminating the need for bulk solvents.

Furthermore, visible-light-mediated synthesis is an emerging field that offers mild and ecologically benign conditions for amide bond formation. rsc.org Exploring photocatalytic methods for the synthesis of this compound could lead to more energy-efficient and sustainable production pathways.

Finally, the development of catalytic methods using earth-abundant metals or metal-free catalysts for amide bond formation will continue to be a key research area. sioc-journal.cn These approaches aim to replace the stoichiometric activating agents that are commonly used and generate significant waste.

Exploration of Undiscovered Reactivity Patterns

The bromine atom at the alpha position of this compound makes it a versatile substrate for a variety of chemical transformations. nih.gov While its use in nucleophilic substitution is well-established, future research is likely to uncover novel reactivity patterns.

One area of exploration is the use of this compound in radical reactions . nih.govunife.it The carbon-bromine bond can be homolytically cleaved to generate a carbon-centered radical, which can then participate in a range of C-C and C-heteroatom bond-forming reactions. This could open up new avenues for the synthesis of complex molecules starting from this relatively simple building block.

The compound can also be viewed as a latent enolate , where the alpha-bromo amide can be converted into a reactive enolate species under specific conditions. acs.org This could be exploited in catalytic asymmetric reactions to form new stereocenters with high control.

Furthermore, the participation of this compound in multicomponent reactions is an area ripe for investigation. These reactions, where three or more reactants combine in a single step to form a complex product, are highly atom-economical and efficient. Designing new multicomponent reactions that incorporate this bromo-amide could lead to the rapid assembly of diverse molecular scaffolds.

The reaction of α-bromoamides with amide anions to form oxazolidin-4-ones is a known transformation that could be further explored for the synthesis of novel heterocyclic compounds. rsc.org

Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry)

The integration of the synthesis and reactions of this compound into advanced synthetic methodologies like flow chemistry and microreactor technology holds significant promise for improving efficiency, safety, and scalability. rsc.orgacs.orgnih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages. acs.orgnih.gov These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. The synthesis of this compound, which can involve exothermic steps and potentially hazardous reagents, could be made significantly safer and more efficient using flow reactors. rsc.org

The combination of biocatalysis and flow chemistry is a particularly exciting area for future research. whiterose.ac.ukfrontiersin.org Immobilized enzymes can be used in packed-bed reactors to continuously produce chiral molecules with high purity and efficiency. This approach could be applied to the stereoselective synthesis of derivatives of this compound.

Advanced Stereocontrol Strategies

Given that this compound contains a chiral center, developing advanced strategies for controlling the stereochemistry of its synthesis and subsequent reactions is a key area for future research.

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. numberanalytics.com Future work could focus on developing new, more efficient, and easily recyclable chiral auxiliaries for the synthesis of enantiomerically pure this compound. The transfer of chirality from a chiral amide to an achiral enolate in a mixed aggregate is a known phenomenon that could be further investigated for this purpose. rsc.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral organocatalysts can be used to control the stereochemical outcome of reactions involving the alpha-position of the amide. For example, catalytic enantioselective nucleophilic amination of α-halo carbonyl compounds has been developed and could be applied to this system. nih.gov

Furthermore, phase-transfer catalysis using chiral catalysts is another promising approach for achieving stereocontrol in reactions involving this compound. nih.gov This method is particularly attractive for its operational simplicity and potential for industrial scale-up.

Finally, the development of catalytic enantioselective methods for the synthesis of the chiral amine precursor, 1-phenylethanamine, will also be crucial. nih.gov Advances in biocatalytic and chemocatalytic methods for producing enantiopure amines will directly impact the availability of enantiomerically pure this compound. acs.org

Q & A

Q. What are the most efficient synthetic routes for 2-bromo-N-(1-phenylethyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting bromoacetyl chloride with 2-phenylethylamine in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours, yielding ~69% . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Base strength : Weak bases minimize side reactions (e.g., hydrolysis of bromoacetyl chloride).

- Reaction monitoring : TLC with UV visualization ensures reaction completion .

Table 1 : Synthesis Yield Comparison

| Method | Yield (%) | Reference |

|---|---|---|

| Bromoacetyl chloride + 2-phenylethylamine | 69 | |

| Bromoacetic acid + 2-phenylethylamine (via activation) | Pending |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the acetamide backbone and bromine substitution. Key signals include δ ~3.8 ppm (CH₂Br) and δ ~7.3 ppm (aromatic protons) .

- FTIR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~550 cm⁻¹ (C-Br) validate functional groups .

- Single-crystal XRD : Resolves molecular geometry and confirms stereochemistry. Tools like SHELXL refine crystallographic data .

Table 2 : Key Molecular Properties (from )

| Property | Value |

|---|---|

| Molecular Weight | 242.12 g/mol |

| Topological PSA | 54.1 Ų |

| SMILES | BrCC(NC(Cc1ccccc1))=O |

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what challenges arise in chiral separation?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Use chiral catalysts (e.g., Ru-based) to selectively form the (R)- or (S)-enantiomer during synthesis. This method exploits rapid substrate racemization and enantioselective acylation .

- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolve enantiomers. Challenges include low solubility and peak broadening due to bromine’s polarizability .

Q. What strategies validate the crystal structure of this compound when data quality is limited (e.g., twinning or weak diffraction)?

- Methodological Answer :

- SHELX Suite : SHELXL refines twinned data using HKLF5 format, while SHELXD assists in structure solution via dual-space algorithms .

- Validation Tools : CheckCIF (via IUCr) identifies geometric outliers, and PLATON verifies hydrogen bonding networks .

Q. How can conflicting mechanistic data in nucleophilic substitution reactions involving this compound be resolved?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) compare activation energies for SN1 vs. SN2 mechanisms. Contradictions in solvent effects (polar vs. nonpolar) can be clarified via kinetic isotope effect studies .

Q. What structure-activity relationships (SAR) are observed when modifying the phenyl or bromoacetamide moieties?

- Methodological Answer :

- Phenyl Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the acetamide carbonyl, increasing reactivity in cross-coupling reactions .

- Bromine Replacement : Replacing Br with Cl (as in 2-chloro-N-(1-phenylethyl)acetamide) reduces steric bulk but lowers leaving group ability, impacting nucleophilic substitution rates .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Methodological Answer : Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.